molecular formula C7H10O2S B14357037 (S)-2-((Ethylthio)methyl)furan-3(2H)-one

(S)-2-((Ethylthio)methyl)furan-3(2H)-one

Katalognummer: B14357037
Molekulargewicht: 158.22 g/mol
InChI-Schlüssel: XVGVBWBAGMBBSB-SSDOTTSWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-2-((Ethylthio)methyl)furan-3(2H)-one is an organic compound that belongs to the furan family Furans are heterocyclic compounds characterized by a five-membered aromatic ring containing one oxygen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((Ethylthio)methyl)furan-3(2H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as furfural and ethylthiol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product. Commonly used catalysts include Lewis acids or transition metal complexes.

    Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-2-((Ethylthio)methyl)furan-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the furan ring into a tetrahydrofuran ring, altering the compound’s properties.

    Substitution: The ethylthio group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like halides or alkylating agents are employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Various substituted furans with different functional groups.

Wissenschaftliche Forschungsanwendungen

(S)-2-((Ethylthio)methyl)furan-3(2H)-one has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme activities and metabolic pathways.

    Industry: It is utilized in the production of specialty chemicals, fragrances, and flavoring agents.

Wirkmechanismus

The mechanism of action of (S)-2-((Ethylthio)methyl)furan-3(2H)-one involves its interaction with specific molecular targets. The ethylthio group can participate in various chemical interactions, such as hydrogen bonding or hydrophobic interactions, with proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Methylfuran: A simple furan derivative with a methyl group.

    2-Ethylfuran: Similar to (S)-2-((Ethylthio)methyl)furan-3(2H)-one but lacks the sulfur atom.

    2-Thiophenemethanol: Contains a sulfur atom but has a different ring structure.

Uniqueness

This compound is unique due to the presence of both the furan ring and the ethylthio group. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations, making it valuable for various applications.

Eigenschaften

Molekularformel

C7H10O2S

Molekulargewicht

158.22 g/mol

IUPAC-Name

(2S)-2-(ethylsulfanylmethyl)furan-3-one

InChI

InChI=1S/C7H10O2S/c1-2-10-5-7-6(8)3-4-9-7/h3-4,7H,2,5H2,1H3/t7-/m1/s1

InChI-Schlüssel

XVGVBWBAGMBBSB-SSDOTTSWSA-N

Isomerische SMILES

CCSC[C@@H]1C(=O)C=CO1

Kanonische SMILES

CCSCC1C(=O)C=CO1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.